molecular formula C12H16N2O B11896388 2-tert-Butyl-1,4-dihydroquinazolin-4-ol CAS No. 646068-66-8

2-tert-Butyl-1,4-dihydroquinazolin-4-ol

Cat. No.: B11896388
CAS No.: 646068-66-8
M. Wt: 204.27 g/mol
InChI Key: IZHXWYKZTCRXTA-UHFFFAOYSA-N
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Description

Overview of Quinazoline (B50416) and Dihydroquinazoline (B8668462) Derivatives in Contemporary Chemical Research

Quinazoline and its derivatives, particularly the dihydroquinazoline class, represent a cornerstone of modern heterocyclic chemistry and drug discovery. mdpi.comnih.gov These nitrogen-containing bicyclic compounds are recognized for their vast and diverse pharmacological significance. mdpi.comresearchgate.net Researchers have extensively demonstrated that molecules built upon the quinazoline and 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework exhibit a wide spectrum of biological activities. nih.govrsc.org These include applications as anticancer, antimicrobial, anti-inflammatory, antifungal, and antioxidant agents. mdpi.comnih.govnih.govjmchemsci.com

The versatility of the quinazoline nucleus allows for extensive structural modifications, making it a subject of continuous study for the development of new therapeutic agents. nih.gov The ability to easily introduce various substituents at different positions on the heterocyclic ring system enables chemists to fine-tune the molecule's properties, leading to the discovery of novel compounds with potent and specific activities. rsc.orgnih.gov This sustained interest is evidenced by the numerous synthetic methodologies developed and the constant emergence of new derivatives with potential applications in medicinal chemistry. mdpi.comrsc.org

Architectural Significance of the 1,4-Dihydroquinazolin-4-ol Moiety in Heterocyclic Chemistry

The 1,4-dihydroquinazolin-4-ol moiety, which exists in tautomeric equilibrium with 2,3-dihydroquinazolin-4(1H)-one (DHQ), is considered a "privileged scaffold" in the field of drug design. rsc.orgnih.govscispace.com This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, thus serving as a versatile template for the development of new bioactive compounds. nih.govscispace.com

The architectural significance of this moiety lies in its rigid, fused-ring structure that combines an aromatic benzene (B151609) ring with a dihydropyrimidinone ring. nih.gov This arrangement provides a defined three-dimensional shape that can be strategically functionalized. The DHQ core serves as a robust synthon, or building block, for creating extensive libraries of derivatives. rsc.orgresearchgate.net The most common synthetic pathway involves the cyclocondensation of an anthranilamide with an aldehyde or ketone, a method that allows for significant diversity at the 2-position of the quinazoline ring. nih.gov This synthetic accessibility, coupled with its proven biological relevance, makes the 1,4-dihydroquinazolin-4-ol scaffold a highly attractive and important structure in contemporary heterocyclic chemistry. nih.govscispace.com

Scope and Research Imperatives Pertaining to 2-tert-Butyl-1,4-dihydroquinazolin-4-ol

Specific research on this compound is not extensively documented in publicly available literature, suggesting it is a less-common analogue compared to other 2-substituted derivatives. However, the research imperatives for its synthesis and study can be inferred from the established importance of the DHQ scaffold and the unique properties of the tert-butyl group.

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's pharmacological profile. Its primary roles in medicinal chemistry include:

Providing Steric Hindrance: It can lock a molecule into a specific conformation or shield a reactive site from metabolic degradation.

Increasing Lipophilicity: This can affect how the molecule interacts with cell membranes and biological targets.

The synthesis of this compound would likely follow established protocols for DHQ derivatives, such as the condensation of anthranilamide with pivalaldehyde (2,2-dimethylpropanal). The key research imperatives for investigating this specific compound include:

Synthesis and Characterization: Developing an efficient synthetic route and fully characterizing the molecule's structure and physicochemical properties.

Biological Screening: Evaluating its activity across a range of biological assays (e.g., anticancer, antimicrobial) to determine if the 2-tert-butyl substitution confers any novel or enhanced properties compared to other analogues.

Structure-Activity Relationship (SAR) Studies: Using it as a data point in broader SAR studies to understand how steric bulk at the 2-position influences the biological activity of the dihydroquinazoline scaffold.

While direct findings are limited, the combination of a "privileged scaffold" with a functionally important chemical group like tert-butyl provides a strong rationale for its inclusion in future chemical and pharmacological research.

Data Tables

Table 1: Computed Physicochemical Properties of 2-(4-tert-Butylphenyl)quinazolin-4(1H)-one

PropertyValueReference
Molecular Formula C₁₈H₁₈N₂OPubChem
Molecular Weight 278.3 g/mol Computed by PubChem
XLogP3-AA 4Computed by XLogP3
Hydrogen Bond Donor Count 1Computed by Cactvs
Hydrogen Bond Acceptor Count 2Computed by Cactvs
Rotatable Bond Count 2Computed by Cactvs
Exact Mass 278.141913202 DaComputed by PubChem
Topological Polar Surface Area 41.5 ŲComputed by Cactvs
Heavy Atom Count 21PubChem

Data sourced from PubChem CID 59455935 for the compound 2-(4-tert-butylphenyl)quinazolin-4(1H)-one, a structural isomer and related derivative. nih.gov This data is for illustrative purposes.

Properties

CAS No.

646068-66-8

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-tert-butyl-1,4-dihydroquinazolin-4-ol

InChI

InChI=1S/C12H16N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7,10,15H,1-3H3,(H,13,14)

InChI Key

IZHXWYKZTCRXTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(C2=CC=CC=C2N1)O

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 1,4 Dihydroquinazolin 4 Ol and Analogous Dihydroquinazolin 4 Ols

Established Synthetic Routes to Dihydroquinazolin-4-one Scaffolds

Traditional methods for constructing the dihydroquinazolin-4-one core have laid the groundwork for more advanced synthetic designs. These routes are characterized by their reliability and have been refined over decades of research.

Condensation Reactions Involving Anthranilamide and Aldehydes or Ketones

The most fundamental and widely utilized method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones is the direct cyclocondensation of anthranilamide with an aldehyde or ketone. nih.govtandfonline.com This reaction forms the core dihydroquinazoline (B8668462) ring system through a sequence of condensation and cyclization steps. nih.gov

The general mechanism begins with a nucleophilic attack by the amino group of anthranilamide on the carbonyl carbon of the aldehyde or ketone. nih.gov This is often promoted by a catalyst and results in a hydroxyl intermediate. nih.gov Subsequently, a molecule of water is eliminated to form a Schiff base (imine intermediate). nih.gov The final step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon to yield the 2,3-dihydroquinazolin-4(1H)-one product. nih.gov

A variety of catalysts have been employed to facilitate this transformation. Early methods utilized basic catalysts, such as aqueous sodium hydroxide (B78521) or sodium ethoxide in ethanol, to prepare these derivatives. nih.gov Molecular iodine (I₂) has also emerged as an inexpensive and effective Lewis acid catalyst for this cyclocondensation, capable of promoting the reaction in various solvents, including ethyl acetate (B1210297) and ionic liquids. nih.gov Even in aqueous media, where iodine has poor solubility, using it as Lugol's solution (I₂/KI) can successfully yield the desired products. nih.gov

Synthetic Approaches Utilizing Isatoic Anhydrides and Related Precursors

An evolution from the two-component condensation is the one-pot, three-component reaction involving isatoic anhydride (B1165640), an amine source (such as ammonium (B1175870) acetate or a primary amine), and an aldehyde. nih.govijarsct.co.inresearchgate.net This approach is considered more advantageous in organic synthesis due to its efficiency. nih.gov

The reaction mechanism is believed to proceed through the initial formation of 2-aminobenzamide (B116534) as an intermediate. uobaghdad.edu.iq Isatoic anhydride reacts with the amine source, leading to the opening of the anhydride ring and subsequent decarboxylation to produce anthranilamide in situ. uobaghdad.edu.iq This is followed by the condensation of the newly formed anthranilamide with the aldehyde and subsequent intramolecular cyclization, similar to the two-component method, to afford the final 2,3-dihydroquinazolin-4(1H)-one derivative. nih.govuobaghdad.edu.iq This one-pot strategy is often favored for its operational simplicity and for generating molecular diversity. uobaghdad.edu.iqjyotiacademicpress.net

Reductive Cyclization Strategies in Dihydroquinazoline Formation

Reductive cyclization offers an alternative pathway to the dihydroquinazoline scaffold. These methods can involve the selective reduction of a pre-formed quinazoline (B50416) or quinazolinone ring or a cascade reaction that combines cyclization with a reduction step. diva-portal.org For instance, 3,4-dihydroquinazolines can be synthesized through the heterocyclization of o-aminobenzylamines or o-nitrobenzylamines. diva-portal.org

A notable example of a cascade approach is the Leuckart–Wallach type reaction. diva-portal.orgrsc.orgresearchgate.net This metal-free process can utilize o-formyl methylcarbamates, which react with an amine in the presence of formic acid. diva-portal.org The reaction is thought to proceed through an acid-mediated formation of an imine, followed by annulation onto the carbamate (B1207046) to create a cyclic N-acyl iminium ion. diva-portal.org This highly electrophilic intermediate is then reduced by formic acid, acting as both a Brønsted acid and a reductant, to yield the 3,4-dihydroquinazolinone. diva-portal.org This method is highly efficient, producing water, methanol, and carbon dioxide as the only byproducts. diva-portal.orgrsc.org Another reductive strategy involves the copper-catalyzed one-pot reaction of 2-nitrobenzonitriles with carbonyl compounds, using diboronic acid as the reductant under mild conditions. organic-chemistry.org

Reactions of 2-Aminobenzophenones and Subsequent Transformations

2-Aminobenzophenones serve as versatile precursors for the synthesis of various quinazoline derivatives. nih.govnih.govacs.org These compounds can undergo reactions with a range of partners to construct the heterocyclic ring. One approach involves the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate, often under microwave irradiation, to produce quinazolines in a solvent-free manner. nih.gov

Iodine-catalyzed reactions have also been documented, where 2-aminobenzophenones react with N-methylamines, using molecular oxygen as a green oxidant, to furnish quinazolines. nih.gov This method proceeds via a C(sp³)–H amination pathway. nih.gov Furthermore, 2-aminobenzophenones can be reacted with aryl amines in the presence of molecular iodine and an oxygen atmosphere to afford 2-arylquinazolines. nih.gov Other catalytic systems, such as ceric ammonium nitrate (B79036)/tert-butylhydroperoxide (CAN/TBHP), have been used to facilitate the reaction between 2-aminobenzophenones and benzylamines. nih.gov These methods highlight the flexibility of 2-aminobenzophenone (B122507) as a starting material for accessing diverse quinazoline structures. acs.org

Emerging and Sustainable Synthesis Protocols for Dihydroquinazolin-4-ols

In response to the growing demand for environmentally friendly chemical processes, recent research has focused on developing sustainable and efficient protocols for synthesizing dihydroquinazolin-4-ols. These emerging methods often rely on advanced catalytic systems to achieve high yields under mild conditions.

Catalyst-Dependent Methodologies (e.g., Brønsted Acid Catalysis, Lewis Acid Catalysis, Heterogeneous Catalysis, Nanocatalysis, Metal-Free Systems)

Modern synthetic strategies heavily feature the use of catalysts to enhance reaction rates, improve selectivity, and enable milder reaction conditions, aligning with the principles of green chemistry.

Brønsted Acid Catalysis: Brønsted acids have proven to be effective catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. A range of catalysts, from simple organic acids to more complex systems, have been successfully applied. For example, carboxylic acids such as benzilic acid, phthalic acid, and salicylic (B10762653) acid have been used as inexpensive and non-toxic catalysts for the one-pot synthesis from 2-aminobenzamide and aromatic aldehydes. eurekaselect.com Other effective Brønsted acids include p-toluenesulfonic acid (p-TSA), which can catalyze the reaction under solvent-free mechanochemical conditions (grinding or ball-milling), offering a rapid and energy-efficient route. researchgate.netnih.gov Lactic acid has been employed as a green catalyst in neat conditions, researchgate.net and strong Brønsted acids like chiral imidodiphosphates and phosphoric acids have enabled highly enantioselective syntheses of dihydroquinazolinones. researchgate.netnih.gov Heteropoly acids also serve as efficient catalysts for this transformation in water at ambient temperatures. capes.gov.br

Lewis Acid Catalysis: Lewis acids, particularly metal salts, are widely used to catalyze the formation of dihydroquinazolinones. Scandium triflate has been reported as a reusable catalyst for the synthesis of related structures in greener media like PEG-400. ijarsct.co.in Cerium (IV) sulfate (B86663) tetrahydrate has been used as a reusable solid acid catalyst for the one-pot, three-component reaction of isatoic anhydride, aromatic aldehydes, and a nitrogen source under solvent-free conditions. ijarsct.co.in

Heterogeneous Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused. Zeolites, such as Hβ zeolite, have been successfully used to catalyze the cyclocondensation of anthranilamide with ketones in aqueous media, offering high yields and a simple workup. tandfonline.comtandfonline.com Silica sulfuric acid is another efficient and reusable heterogeneous catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, effective both in water and under solvent-free conditions. capes.gov.br

Nanocatalysis: Nanocatalysts offer the advantages of high surface-to-volume ratios and unique reactivity, making them highly efficient. researchgate.net Magnetite (Fe₃O₄) nanoparticles have been identified as ideal heterogeneous catalysts due to their low cost, ease of preparation, and magnetic recoverability. researchgate.netnih.gov They have been used to catalyze the three-component coupling of isatoic anhydride, amines, and aldehydes in water. nih.gov Other nano-sized catalysts include nano-SiO₂-SO₃H, which efficiently promotes the reaction of isatoic anhydride, aromatic aldehydes, and ammonium acetate under solvent-free conditions with short reaction times and excellent yields. nih.gov Bio-based magnetic nanocatalysts, such as nano-Fe₃O₄/TiCl₂/cellulose and Fe₃O₄@nano-dextrin/Ti(IV), have also been developed, combining the benefits of nanocatalysis with the use of renewable resources. researchgate.netoiccpress.com Additionally, multi-walled carbon nanotubes (MWCNTs) and graphene oxide nanosheets have been employed as effective heterogeneous catalysts. ijarsct.co.inrsc.org Reverse zinc oxide micelles have been used as nanoreactors in aqueous media, demonstrating high efficiency and reusability. frontiersin.orgnih.gov

Metal-Free Systems: Developing synthetic routes that avoid the use of metals is a significant goal in sustainable chemistry. Several metal-free approaches for dihydroquinazolinone synthesis have been reported. Some reactions can proceed without any catalyst, for instance, the reaction of 2-aminobenzothioamides with aldehydes in water. nih.gov Molecular iodine, while technically a non-metal, can act as a catalyst. nih.gov Organocatalytic methods, using small organic molecules like thiamine (B1217682) hydrochloride (Vitamin B1), have also been developed. nih.gov Furthermore, reactions can be promoted using microwave irradiation in the absence of any catalyst or by using a simple base like potassium hydroxide in DMSO, providing rapid and efficient access to the desired products. researchgate.net The Leuckart–Wallach type reaction using formic acid is another prime example of a metal-free cascade process. diva-portal.orgrsc.org

Table 1: Comparison of Catalytic Systems for Dihydroquinazolin-4-ol Synthesis

Catalyst Type Specific Catalyst Example Starting Materials Reaction Conditions Key Advantages Reference(s)
Brønsted Acid p-Toluenesulfonic acid (p-TSA) Anthranilamide, Aldehydes Solvent-free, Ball-milling Rapid, Energy-efficient, Scalable researchgate.net, nih.gov
Lewis Acid Cerium (IV) sulfate Isatoic anhydride, Aldehydes, Amine Solvent-free Reusable solid catalyst ijarsct.co.in
Heterogeneous Hβ Zeolite Anthranilamide, Ketones Aqueous media Reusable, Environmentally benign tandfonline.com, tandfonline.com
Nanocatalysis Magnetic Fe₃O₄ nanoparticles Isatoic anhydride, Amines, Aldehydes Water Magnetically recoverable, Recyclable researchgate.net, nih.gov
Nanocatalysis Nano-SiO₂-SO₃H Isatoic anhydride, Aldehydes, Ammonium acetate Solvent-free, 110 °C Short reaction times (5-20 min), High yields (85-98%) nih.gov
Metal-Free None (Catalyst-free) 2-Aminobenzothioamides, Aldehydes Water No catalyst needed, Simple nih.gov

| Metal-Free | Formic Acid | o-Formyl methylcarbamates, Amines | Acetic acid/Formic acid | Cascade reaction, Only H₂O, CO₂, MeOH as byproducts | diva-portal.org, rsc.org |

Table 2: List of Chemical Compounds Mentioned

Compound Name
2-tert-Butyl-1,4-dihydroquinazolin-4-ol
2,3-dihydroquinazolin-4(1H)-one
Anthranilamide (2-aminobenzamide)
Isatoic anhydride
2-Aminobenzophenone
Sodium hydroxide
Sodium ethoxide
Molecular iodine (I₂)
Potassium iodide (KI)
Ammonium acetate
o-Aminobenzylamine
o-Nitrobenzylamine
o-Formyl methylcarbamate
Formic acid
2-Nitrobenzonitrile
Diboronic acid
N-methylamine
Ceric ammonium nitrate (CAN)
tert-Butylhydroperoxide (TBHP)
Benzilic acid
Phthalic acid
Salicylic acid
p-Toluenesulfonic acid (p-TSA)
Lactic acid
Scandium triflate
Hβ zeolite
Silica sulfuric acid
Magnetite (Fe₃O₄)
nano-SiO₂-SO₃H
nano-Fe₃O₄/TiCl₂/cellulose
Fe₃O₄@nano-dextrin/Ti(IV)
Multi-walled carbon nanotubes (MWCNTs)
Graphene oxide
Zinc oxide
2-Aminobenzothioamide
Thiamine hydrochloride (Vitamin B1)
Potassium hydroxide

One-Pot and Multi-Component Reaction Sequences for Enhanced Efficiency and Diversity

The synthesis of the dihydroquinazolin-4-ol core has been significantly advanced by the adoption of one-pot and multi-component reactions (MCRs). These strategies are prized for their operational simplicity, atom economy, and ability to generate complex molecules from simple starting materials in a single step, thereby avoiding the lengthy isolation and purification of intermediates. echemcom.com MCRs combine three or more reactants in a single chemical event, offering a highly efficient pathway to molecular diversity. echemcom.comresearchgate.net

A prevalent multi-component approach for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of isatoic anhydride, an aldehyde, and an amine source (such as ammonium acetate or a primary amine). echemcom.comijarsct.co.in This reaction is often catalyzed by various agents to improve yields and reaction times. For instance, SnCl₂·2H2O has been effectively used as a catalyst for this three-component reaction under solvent-free conditions. echemcom.com

A specific example demonstrating the utility of one-pot synthesis for a related structure involves the reaction of 2-aminobenzamides, aldehydes, and nitriles. acs.org While this study focused on a range of substitutions, it included a procedure for Methyl 2-(2-(tert-butyl)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate. acs.org This highlights the capability of one-pot strategies to construct the 2-tert-butyl dihydroquinazoline framework with further functionalization at the 4-position. The general procedure involves stirring the three components in a suitable solvent at an elevated temperature, followed by purification to yield the desired product. acs.org The efficiency of these MCRs allows for the rapid generation of a library of diverse dihydroquinazolinone derivatives by simply varying the starting components.

Table 1: Examples of One-Pot, Multi-Component Syntheses of Dihydroquinazolin-4(1H)-one Derivatives

Component 1 Component 2 Component 3 Catalyst Conditions Product Type Reference
Isatoic Anhydride Aromatic Aldehydes Ammonium Acetate SnCl₂·2H₂O 110 °C, Solvent-free 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones echemcom.com
Isatoic Anhydride Aromatic Aldehydes Primary Amines Cerium (IV) sulfate Solvent-free 2-Aryl-3-alkyl/aryl-2,3-dihydroquinazolin-4(1H)-ones ijarsct.co.in
2-Aminobenzamide Pivalaldehyde Acetonitrile - 100 °C 3-Aryl-2-tert-butyl-4-methyl-3,4-dihydroquinazoline acs.org
Isatoic Anhydride Aldehyde Primary Amine Amberlyst-15 Microwave, Neat 2,3-Disubstituted-dihydroquinazolin-4(1H)-ones scilit.com

Microwave-Assisted Synthesis and Solvent-Reduced or Solvent-Free Systems

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free (or solvent-reduced) reaction conditions have emerged as powerful tools for preparing dihydroquinazolin-4-ols. researchgate.net These methods often lead to significant reductions in reaction times, increased product yields, and simpler work-up procedures compared to conventional heating methods. asianpubs.orgnih.gov

Solvent-free, or neat, conditions are particularly advantageous as they reduce the use of volatile and often toxic organic solvents, leading to a more environmentally benign process. jmchemsci.com The three-component synthesis of dihydroquinazolinone derivatives from isatoic anhydride, urea, and aryl aldehydes has been successfully carried out under solvent-free conditions using SnCl₂·2H₂O as a catalyst. jmchemsci.comresearchgate.net A comparative study showed that performing the reaction under solvent-free conditions at 110 °C resulted in the highest yield (92%) in the shortest time (25 minutes), outperforming reactions conducted in various solvents like ethanol, water, or DMF. jmchemsci.com

The application of microwave irradiation can further enhance the efficiency of these syntheses. scilit.com For example, dihydroquinazolin-4(1H)-ones have been synthesized via a three-component condensation of isatoic anhydride, a primary amine, and an aldehyde catalyzed by Amberlyst-15 under microwave irradiation and neat conditions. scilit.com Similarly, a library of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was efficiently synthesized using a microwave-assisted, solvent-free Hantzsch condensation, demonstrating the broad applicability of this technology. nih.gov The combination of being solvent-free and using microwave heating often provides a synergistic effect, making it a preferred method for modern organic synthesis. nih.govresearchgate.net

Table 2: Comparison of Reaction Conditions for Dihydroquinazolinone Synthesis

Catalyst (mol%) Solvent Temperature (°C) Time (min) Yield (%) Reference
SnCl₂·2H₂O (18) EtOH Reflux 120 70 jmchemsci.com
SnCl₂·2H₂O (18) H₂O 100 100 80 jmchemsci.com
SnCl₂·2H₂O (18) CH₃CN Reflux 150 50 jmchemsci.com
SnCl₂·2H₂O (18) DMF 110 90 85 jmchemsci.com
SnCl₂·2H₂O (18) Solvent-free 110 25 92 jmchemsci.com

Stereoselective Synthesis of this compound Derivatives

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as the biological activity of enantiomers can differ significantly. wikipedia.org The stereoselective synthesis of this compound derivatives, which possess a stereocenter at the C4 position (and potentially at C2 if a different substituent is present), requires sophisticated asymmetric strategies.

Application of Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comresearchgate.net This is a robust and widely used strategy in asymmetric synthesis. researchgate.net

In the context of synthesizing chiral this compound, a chiral auxiliary could be employed in several ways. For instance, a chiral amine could be used as one of the components in the multi-component reaction. The chirality of the amine would influence the facial selectivity of the nucleophilic attack on the imine intermediate, leading to a diastereomeric mixture of dihydroquinazolin-4-ols that could potentially be separated.

Alternatively, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be appended to the isatoic anhydride precursor. wikipedia.orgresearchgate.net The auxiliary would then direct the cyclization step, and subsequent cleavage would yield the enantiomerically enriched product. While specific examples for this compound are not prominently documented, the principles established in numerous other systems, such as asymmetric aldol (B89426) reactions and alkylations, demonstrate the feasibility of this approach. researchgate.netyoutube.com

Asymmetric Catalysis in the Construction of Chiral Dihydroquinazolinones

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, is a highly efficient and elegant method for asymmetric synthesis. nih.govnih.gov This approach avoids the need for stoichiometric chiral reagents or auxiliaries.

For the enantioselective synthesis of 2,3-dihydroquinazolinones, a notable strategy involves the use of a chiral scandium(III)-inda-pybox complex as the catalyst. thieme-connect.de This catalytic system was investigated for the reaction between 2-amino-benzamides and aldehydes to produce chiral 2,3-dihydroquinazolin-4(1H)-ones. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrates, leading to high enantioselectivity in the final product. thieme-connect.de

Another potential avenue is asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts. youtube.com For example, chiral phosphoric acids or secondary amines (like proline derivatives) could catalyze the cyclization of an appropriate precursor via the formation of a chiral iminium ion or enamine, respectively, thereby inducing asymmetry in the final product. youtube.com Furthermore, enantioselective hydrogenation of a quinazolinone precursor using a chiral transition metal catalyst (e.g., based on ruthenium or iridium) represents another powerful strategy to install the chiral center at C4. youtube.com

Diastereoselective and Enantioselective Strategies for Functionalized Derivatives

When synthesizing derivatives with multiple stereocenters, both diastereoselectivity and enantioselectivity must be controlled. This is often achieved through catalyst- or substrate-controlled domino or cascade reactions, where multiple bonds and stereocenters are formed in a single, orchestrated sequence.

While direct examples for this compound are scarce, analogous strategies have been successfully developed for structurally related heterocycles like dihydro-2(1H)-quinolinones. For example, an organocatalytic domino Michael/hemiaminalization reaction between aldehydes and ortho-nitrovinylphenols has been developed to construct chiral dihydroquinolinones with excellent diastereoselectivity and enantioselectivity. bohrium.comrsc.org A similar Michael-hemiaminalization/oxidation cascade could be envisioned for producing highly functionalized and stereochemically defined dihydroquinazolinones.

Furthermore, chiral phosphine-mediated annulation reactions have been used for the enantioselective synthesis of other complex quinoline-based heterocycles. rsc.org Diastereoselective approaches often rely on the inherent stereochemical preferences of the reacting system, such as the Michael addition of a nucleophile to a chiral α,β-unsaturated system, which can be highly diastereoselective. nih.govnih.gov These advanced stereoselective strategies provide a powerful toolkit that could be adapted to the synthesis of complex, functionalized chiral derivatives of this compound.

Structural Elucidation and Mechanistic Investigations of 2 Tert Butyl 1,4 Dihydroquinazolin 4 Ol

Advanced Spectroscopic Characterization Techniques

The precise structure of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol, including its isomeric and tautomeric forms, can be determined through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to three-dimensional arrangement and vibrational fingerprints.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information.

The tert-butyl group in the target compound would present a characteristic singlet in the ¹H NMR spectrum, integrating to nine protons, likely in the upfield region (around δ 0.9-1.2 ppm). The ¹³C NMR spectrum would be expected to show a carbonyl carbon (C4) signal around δ 164 ppm, and the C2 carbon at approximately δ 64 ppm. nih.gov The carbons of the tert-butyl group would appear at distinct chemical shifts, with the quaternary carbon being less shielded than the methyl carbons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning all proton and carbon signals and confirming the connectivity within the molecule. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on related structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H~4.5 - 5.0~65 - 70
Aromatic-H~6.5 - 8.0~114 - 149
N1-H~6.0 - 7.0 (broad)-
N3-H~7.5 - 8.5 (broad)-
C(CH₃)₃~0.9 - 1.2 (s, 9H)Quaternary: ~35, Methyls: ~25
C4=O-~163 - 165
C4a-~115 - 120
C8a-~148 - 150

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.govnih.gov These techniques provide a characteristic "fingerprint" spectrum that is unique to the compound.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H, C-H, C=O, and C=C bonds. The N-H stretching vibrations typically appear as broad bands in the region of 3100-3400 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 2850-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group is expected in the range of 1640-1690 cm⁻¹. nih.govresearchgate.net The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch3100 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2970
C=O Stretch (Amide I)1640 - 1690
Aromatic C=C Stretch1450 - 1600
N-H Bend1550 - 1650
C-N Stretch1200 - 1350

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. libretexts.org

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion under electron impact (EI) or other ionization methods would likely involve characteristic losses of small neutral molecules or radicals.

A prominent fragmentation pathway for compounds with a tert-butyl group is the loss of a tert-butyl radical (•C(CH₃)₃), which would result in a significant peak at [M-57]⁺. youtube.com Another common fragmentation for similar heterocyclic systems involves the cleavage of the dihydroquinazoline (B8668462) ring. For instance, α-cleavage adjacent to the nitrogen atoms is a common fragmentation route in amines and related heterocycles. libretexts.org The fragmentation pattern of 2-alkylbenzimidazoles, a related heterocyclic system, has been shown to proceed through the formation of quinoxalinium ions. rsc.org Similar pathways could be envisioned for this compound. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula. mdpi.com

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would reveal the conformation of the dihydroquinazoline ring and the orientation of the bulky tert-butyl group. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which play a crucial role in the packing of the molecules in the crystal lattice. These interactions can influence the physical properties of the compound, such as its melting point and solubility.

Tautomerism and Isomeric Equilibria in Dihydroquinazolin-4-ols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key feature of many heterocyclic systems, including dihydroquinazolin-4-ols. Understanding these equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. frontiersin.org

Dihydroquinazolin-4-ols can potentially exist in several tautomeric forms, including ring-chain tautomers and keto-enol tautomers. libretexts.org

Ring-Chain Tautomerism: This type of tautomerism involves the reversible opening of the heterocyclic ring to form an open-chain isomer. For this compound, the ring can open to form an imine or an enamine derivative of anthranilamide. The position of the equilibrium is influenced by factors such as the nature of the substituent at the C2 position, the solvent, and the temperature. nih.gov In some 2-aryl-substituted decahydroquinazolines, a three-component equilibrium between two ring-closed forms and one open-chain form has been observed. nih.gov The bulky tert-butyl group at C2 in the target molecule might influence the stability of the ring-closed form.

Keto-Enol Tautomerism: The 1,4-dihydroquinazolin-4-ol exists in a keto-enol tautomeric equilibrium with its corresponding 4-hydroxyquinazoline (B93491) form. masterorganicchemistry.com The keto form (1,4-dihydro-4-oxoquinazoline) is typically the more stable tautomer. However, the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com The enol form, 2-tert-butylquinazolin-4-ol, would be aromatic, which could provide a significant driving force for its formation. The equilibrium between the 1,4-dihydro and the less common 3,4-dihydro tautomeric forms would also need to be considered, although the 1,4-dihydro form is generally more stable. Spectroscopic techniques, particularly NMR, are instrumental in studying these tautomeric equilibria in solution by observing the signals corresponding to each tautomer. libretexts.org

Analysis of Solvent Polarity and Substituent Effects on Tautomeric Ratios

The tautomeric equilibrium between the 1,4-dihydroquinazolin-4-ol and the corresponding 2,3-dihydroquinazolin-4(1H)-one form is a key aspect of the chemistry of this system. While direct studies on the solvent and substituent effects on the tautomeric ratio of the parent this compound are not extensively detailed in the provided information, the principles of tautomerism suggest that both solvent polarity and the electronic nature of substituents on the quinazoline (B50416) ring would play a significant role.

Generally, polar solvents would be expected to favor the more polar tautomer. The quinazolin-4-one form, with its amide-like character, is likely to be more polar than the dihydroquinazolin-4-ol form. Therefore, an increase in solvent polarity may shift the equilibrium towards the quinazolin-4-one tautomer.

Substituent effects would also be critical. Electron-donating groups on the aromatic ring would increase the electron density on the nitrogen atoms, potentially influencing the basicity and the position of the tautomeric equilibrium. Conversely, electron-withdrawing groups would have the opposite effect. The bulky tert-butyl group at the C2 position also imparts significant steric influence, which could favor certain tautomeric forms by relieving steric strain.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is fundamental to its reactivity and interactions.

The dihydroquinazoline ring can adopt different conformations. In related systems, such as 2,3-dihydro-2-tert-butyl-3-N-benzylquinazolin-4-one, X-ray crystal structure analysis has revealed a pseudoaxial disposition of the tert-butyl group at the C2 position. scirp.org This preference is attributed to a powerful A(1,3) effect, which is the steric interaction between an axial substituent at C2 and the substituents on the adjacent nitrogen atom (N1 or N3). To minimize this strain, the bulky tert-butyl group preferentially occupies the pseudoaxial position. This conformational preference can have a significant impact on the stereochemical outcome of reactions, for instance, by directing the addition of reagents to the face opposite to the bulky group. scirp.org

In the absence of a substituent at N3, the conformational analysis of this compound would still be dominated by the steric bulk of the tert-butyl group. It is plausible that the dihydroquinazoline ring would adopt a conformation that places the tert-butyl group in a position that minimizes steric interactions with the hydrogen atom at N1 and the hydroxyl group at C4. This often translates to a preference for a pseudoaxial orientation, similar to what is observed in N-substituted analogues.

The this compound molecule contains two chiral centers at the C2 and C4 positions. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The determination of the relative and absolute configuration of these stereoisomers is a critical aspect of its stereochemistry.

In a study involving the resolution of (±)-2,3-dihydro-2-tert-butyl-3-N-benzylquinazolin-4-one, the relative configuration at the C2 center was determined using X-ray crystallography of diastereomers formed with a chiral auxiliary. scirp.org This approach allowed for the assignment of the (S) configuration at C(2) for one diastereomer and, consequently, the opposite configuration for the other. scirp.org Such methods, involving the formation of diastereomers and their analysis by techniques like X-ray diffraction and NMR spectroscopy, are standard for determining the stereochemistry of chiral compounds. For this compound, similar strategies could be employed to separate and identify the different stereoisomers. The steric hindrance imposed by the tert-butyl group is expected to influence the stereochemical outcome of its synthesis, potentially leading to a preference for the formation of a single diastereomer in certain reactions. scirp.org

Reaction Mechanism Studies in Dihydroquinazolin-4-ol Formation

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the tautomeric form of 1,4-dihydroquinazolin-4-ols, can be achieved through various methods. One common approach involves the condensation of isatoic anhydride (B1165640) with an amine and an aldehyde. nih.govresearchgate.net

A plausible reaction mechanism for the formation of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an amine, and an aldehyde likely proceeds through several key steps. researchgate.net Initially, the isatoic anhydride reacts with the amine to form a 2-aminobenzamide (B116534) derivative. This intermediate then reacts with the aldehyde. The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid. nih.gov The acid protonates the carbonyl group of the aldehyde, making it more electrophilic for nucleophilic attack by the amino group of the 2-aminobenzamide. This is followed by an intramolecular cyclization and dehydration to yield the final 2,3-dihydroquinazolin-4(1H)-one product.

Experimental verification of such pathways can be achieved through the isolation and characterization of intermediates, kinetic studies, and isotopic labeling experiments. For instance, the synthesis of 2-(tert-butyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one has been reported from isatoic anhydride, methylamine, and pivalaldehyde, using p-toluenesulfonic acid as a catalyst. nih.gov

In the proposed reaction pathway, the key intermediates would include the initially formed 2-aminobenzamide derivative and the subsequent imine or aminal formed from the reaction with the aldehyde before the final cyclization. The transition states would correspond to the highest energy points along the reaction coordinate for each elementary step, such as the nucleophilic attack of the amine on the anhydride, the attack of the benzamide (B126) on the protonated aldehyde, and the intramolecular cyclization.

Computational studies, such as those employing Density Functional Theory (DFT), can be powerful tools for elucidating the structures of these intermediates and transition states and for calculating their relative energies. For example, in a study on the photooxidation of a related hexahydroquinazolin-4(1H)-one, theoretical calculations at the B3LYP/6311++G** level were used to locate transition states and suggest a two-step mechanism. nih.gov Similar computational approaches could be applied to model the formation of this compound and provide detailed insights into the reaction mechanism at a molecular level.

Computational and Theoretical Studies on 2 Tert Butyl 1,4 Dihydroquinazolin 4 Ol

Density Functional Theory (DFT) Investigations

DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules. These calculations offer a balance between accuracy and computational cost, making them ideal for analyzing medium-sized organic molecules like 2-tert-Butyl-1,4-dihydroquinazolin-4-ol.

The structural properties of this compound, including its various isomers and tautomers, can be precisely determined through geometry optimization using DFT methods. Quinazolinones can exist in different tautomeric forms, and understanding their relative stabilities is crucial. For instance, the keto-enol tautomerism in the quinazolinone ring system is a key area of investigation. DFT calculations can predict the most stable tautomer by comparing their total energies.

Furthermore, these studies provide detailed geometric parameters. While specific experimental data for this compound is not available in the provided context, theoretical calculations for related quinazolinone structures have shown that the planarity of the fused ring system can be influenced by substituents. The bond lengths and angles within the quinazoline (B50416) core and the orientation of the tert-butyl group are optimized to find the lowest energy conformation. For example, the carbonyl bond length in similar structures is typically found to be around 1.214 Å. nih.gov

Table 1: Representative Theoretical Geometric Parameters for a Quinazolinone Core

Parameter Typical Calculated Value (Å or °)
C=O Bond Length ~ 1.21
C-N Bond Length (Amide) ~ 1.38
N-C=O Bond Angle ~ 120

Note: This table represents typical values for the quinazolinone scaffold based on general DFT studies and is for illustrative purposes, as specific data for this compound was not found.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. wuxiapptec.com

For quinazolinone derivatives, the HOMO is often distributed over the fused aromatic ring system, while the LUMO may be localized on the heterocyclic part, including the carbonyl group. The HOMO-LUMO energy gap can provide insights into the molecule's potential reactivity in various chemical reactions. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energies for a Quinazolinone Derivative

Orbital Energy (eV)
HOMO -6.65
LUMO -1.82

Note: This data is illustrative for a general quinoline (B57606) derivative and not specific to this compound. The values help to understand the concept of HOMO-LUMO analysis. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.net

In a molecule like this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen atoms, making them sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly any N-H protons, would exhibit a positive potential, marking them as sites for nucleophilic attack. researchgate.netnih.gov This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

Biological Activities and Mechanistic Investigations in Vitro of 2 Tert Butyl 1,4 Dihydroquinazolin 4 Ol Derivatives

In Vitro Pharmacological Evaluation

The in vitro pharmacological profile of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol derivatives has been explored through various assays, revealing potential therapeutic applications.

Antimicrobial Activity (e.g., antibacterial, antifungal)

While specific studies on the antimicrobial properties of this compound are not extensively documented in the reviewed literature, the broader class of quinazolinone derivatives has demonstrated significant antibacterial and antifungal activities. nih.govbiomedpharmajournal.org These compounds are known to exert their effects through mechanisms such as interfering with cell wall synthesis and DNA replication. nih.gov

Antibacterial Activity: Quinazolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones have been reported to be active against Staphylococcus aureus and Bacillus subtilis. nih.gov The substitution pattern on the quinazolinone core is crucial for activity. For example, the presence of a lipophilic group at the 2-position and specific substituents on the fused benzene (B151609) ring can enhance antibacterial potency. nih.goveco-vector.com A series of N²,N⁴-disubstituted quinazoline-2,4-diamines showed promising minimum inhibitory concentrations (MICs) in the low micromolar range against multidrug-resistant Staphylococcus aureus. acs.org

Antifungal Activity: Various quinazolinone derivatives have also been evaluated for their antifungal effects. nih.govnih.govmdpi.com Compounds have shown good activity against fungal strains like Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov Fused pyrolo-quinazolinone derivatives exhibited notable activity against both C. albicans and A. niger at concentrations of 32 or 64 μg/ml. nih.gov The introduction of a halogen atom at positions 6 and 8 of the quinazolinone ring has been reported to improve antimicrobial efficacy. nih.govnih.gov

The following table summarizes the antimicrobial activity of some representative quinazolinone derivatives, illustrating the potential of this chemical class.

Compound TypeTest OrganismActivity/ConcentrationReference
Fused pyrolo-quinazolinonesCandida albicans, Aspergillus nigerGood activity at 32-64 µg/mL nih.gov
2,3,6-trisubstituted Quinazolin-4-onesEscherichia coli, Aspergillus niger, Pseudomonas aeruginosa, Candida albicansExcellent activity (compound dependent) biomedpharmajournal.org
2-Phenyl-3-amino quinazoline-4(3H)-oneGram-positive and Gram-negative bacteriaModerate activity frontiersin.org

It is plausible that this compound derivatives would exhibit antimicrobial properties, though dedicated studies are required to confirm and quantify this activity.

Enzyme Inhibition Studies (e.g., Trypanosoma brucei Trypanothione Reductase, Cholinesterases, BRD4)

Derivatives of 1,4-dihydroquinazolin-4-ol have been identified as potent inhibitors of several key enzymes implicated in disease.

Trypanosoma brucei Trypanothione Reductase (TryR) Inhibition: The 3,4-dihydroquinazoline scaffold has been identified as a novel class of inhibitors for Trypanothione Reductase (TryR), a critical enzyme in the defense system of Trypanosoma brucei against oxidative stress. This makes TryR a validated drug target for Human African Trypanosomiasis. A high-throughput screen led to the discovery of this inhibitor series. While the exact 2-tert-butyl analogue was not detailed, a range of derivatives with substitutions at the 2-position were synthesized and evaluated.

Structural studies revealed that these inhibitors bind to the enzyme and induce a conformational change, creating a new sub-pocket that is occupied by an aryl group on the ligand. This "induced fit" model provides a basis for the rational design of more potent inhibitors.

The table below presents the inhibitory activity of some 3,4-dihydroquinazoline analogues against T. brucei TryR.

CompoundR² SubstituentTryR IC₅₀ (µM)Reference
1a 2-Thienyl12 nih.gov
1b 4-Fluorophenyl14 nih.gov
1c 4-Chlorophenyl9.4 nih.gov
1d 4-Bromophenyl11 nih.gov
1e 4-Methylphenyl21 nih.gov
1f 4-Methoxyphenyl24 nih.gov
1g 3-Chlorophenyl15 nih.gov

Cholinesterase Inhibition: A series of 3,4-dihydroquinazoline derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. The study found that most compounds were weak inhibitors of AChE but displayed strong inhibitory activity against BChE.

Two compounds, 8b and 8d , were particularly potent against BChE, with IC₅₀ values in the nanomolar range and high selectivity over AChE. Molecular docking studies suggested that these compounds bind to both the catalytic anionic site (CAS) and the peripheral site (PS) of BChE, which was supported by kinetic studies indicating a non-competitive/mixed-type inhibition.

CompoundBChE IC₅₀ (nM)AChE IC₅₀ (µM)Selectivity Index (AChE/BChE)Reference
8b H4-Cl456.57146 nih.gov
8d H2,4-diCl6210.0161 nih.gov

BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a therapeutic target in cancer. While the quinazoline (B50416) scaffold is found in some kinase inhibitors, specific studies evaluating this compound or its close analogues as BRD4 inhibitors were not identified in the reviewed literature. The development of dual-target inhibitors involving BRD4 is an active area of research. nih.gov

Other Relevant Enzyme and Receptor Binding Assays

Beyond the specific enzymes detailed above, the broader class of quinazolinone derivatives has been explored for a multitude of other biological targets. However, specific data for this compound in other enzyme or receptor binding assays is limited in the public domain. General receptor binding assays, which are crucial in drug discovery for identifying ligand-receptor interactions, could be employed to further profile the biological activities of this compound. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more effective therapeutic agents.

Correlation Between Substituent Variations (e.g., tert-butyl group, ring substituents) and Biological Potency

Influence of the C2-Substituent: The nature of the substituent at the 2-position of the quinazolinone ring significantly impacts biological activity. In the context of TryR inhibition, various aryl and heteroaryl groups at this position have been explored. nih.gov For cholinesterase inhibitors, the substitution at the 2-position also plays a critical role in determining potency and selectivity. nih.gov The tert-butyl group, being a bulky and lipophilic moiety, is expected to have a profound effect on the binding affinity of the molecule to its target. Its size can provide steric hindrance that may favor or disfavor binding depending on the topology of the active site.

Influence of Ring Substituents: Substituents on the fused benzene ring of the quinazolinone core are also critical for activity. For instance, in the development of selective HER2 inhibitors, substitutions at the C-6 position of the quinazoline ring were found to be important for selectivity over EGFR. nih.gov Similarly, for antimicrobial quinazolinones, the presence of halogen atoms at positions 6 and 8 can enhance activity. nih.gov In the case of the BChE inhibitors, chloro-substituents on the N-3 phenyl ring were found to be favorable for high potency. nih.gov

Influence of Stereochemistry on Biological Activity

The 1,4-dihydroquinazolin-4-ol core contains a chiral center at the C4 position. The stereochemistry at this center can have a significant impact on biological activity, as the different enantiomers can exhibit distinct interactions with the chiral environment of a biological target.

In the study of 3,4-dihydroquinazolines as TryR inhibitors, the compounds were synthesized as a racemic mixture. frontiersin.org It is highly probable that one enantiomer is significantly more active than the other, as is common for chiral drugs. Resolving the enantiomers and testing them individually would be a crucial next step in the optimization of this class of inhibitors. The differential activity of enantiomers is a well-established principle in pharmacology, as they can have different affinities for their targets, as well as different metabolic profiles.

Molecular Target Identification and Binding Mode Analysis

The elucidation of how a bioactive molecule interacts with its biological target is a cornerstone of modern drug discovery and chemical biology. For derivatives of this compound, understanding the precise molecular interactions that underpin their biological activities is crucial for rational drug design and optimization. This involves identifying the specific protein or enzyme target and characterizing the binding event at an atomic level. A multi-faceted approach, combining crystallographic studies, computational simulations, and biophysical assays, is employed to build a comprehensive picture of the ligand-target recognition process.

Crystallographic Studies of Ligand-Enzyme Complexes for Atomic-Level Interaction Details

X-ray crystallography stands as the gold standard for providing a high-resolution, three-dimensional snapshot of a ligand bound within the active site of its protein target. nih.gov This technique offers unparalleled detail, revealing the precise orientation of the ligand, its conformational state, and the network of non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—that stabilize the complex.

While specific crystallographic data for this compound complexed with an enzyme is not extensively published, studies on related heterocyclic structures provide insight into the type of structural information that can be obtained. For instance, crystallographic analysis of compounds like 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine has been used to determine its precise molecular geometry, including bond lengths and angles, and to observe intermolecular contacts within the crystal lattice. researchgate.net In a therapeutic context, obtaining the crystal structure of a quinazolinone derivative within an enzyme's binding pocket would allow researchers to visualize key interactions. For example, it could reveal how the tert-butyl group fits into a hydrophobic pocket or how the quinazolinone core forms hydrogen bonds with backbone or side-chain residues of the protein, providing a definitive basis for structure-activity relationship (SAR) studies.

Table 1: Illustrative Data from Crystallographic Analysis This table demonstrates the type of parameters determined through X-ray crystallography, using a related heterocyclic compound as an example.

ParameterValueSource
Compound Name2-tert-butyl-1,3-thiazolo[4,5-b]pyridine researchgate.net
Molecular FormulaC₁₀H₁₂N₂S researchgate.net
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
a (Å)9.4606 (3) researchgate.net
b (Å)9.7999 (3) researchgate.net
c (Å)11.1155 (4) researchgate.net
Key ObservationThe ellipsoids of the tert-butyl group indicate large librational motion. researchgate.net

Molecular Docking Simulations to Predict Binding Affinities and Orientations

In the absence of or as a complement to crystallographic data, molecular docking simulations serve as a powerful computational tool to predict how a ligand might bind to a protein target. nih.govresearchgate.net This method computationally places a ligand into the binding site of a protein with a known three-dimensional structure and uses a scoring function to estimate the binding affinity and rank potential binding poses.

Recent studies on 2,4-disubstituted quinazoline derivatives have utilized molecular docking to explore their interactions with butyrylcholinesterase (BuChE), an important target in Alzheimer's disease research. nih.govresearchgate.net In one such study, potent inhibitors were docked into the BuChE crystal structure (PDB ID: 1P0I). nih.govresearchgate.net The results indicated that the most active compounds fit well within the enzyme's active site, predicting favorable binding energies. nih.gov For example, the most potent derivative, compound 6f , was predicted to have a binding free energy of -11.2 kcal/mol. nih.gov Similarly, docking studies on other quinazolinone series have been used to predict their inhibitory potential against enzymes like α-amylase and α-glucosidase. nih.govresearchgate.net These simulations provide critical hypotheses about the specific amino acid residues involved in binding, which can then be tested experimentally. nih.govresearchgate.net

Table 2: Molecular Docking Results of Quinazoline Derivatives with Butyrylcholinesterase (BuChE)

CompoundTarget EnzymePDB IDPredicted Binding Free Energy (kcal/mol)Key Interacting Residues (Predicted)Source
Compound 6f Butyrylcholinesterase (BuChE)1P0I-11.2Not specified nih.gov
Compound 6h Butyrylcholinesterase (BuChE)1P0I-9.9Not specified nih.gov
Compound 6j Butyrylcholinesterase (BuChE)1P0I-10.6Not specified nih.gov

Docking analyses performed on positive allosteric modulators (PAMs) for the glucagon-like-peptide-1 receptor (GLP-1R) have shown that tryptamine-containing molecules can insert into a hydrophobic cavity formed by specific leucine (B10760876) and valine residues of the receptor and the GLP-1 peptide itself. nih.gov This highlights how docking can elucidate complex binding modes even at allosteric sites. nih.gov

Biophysical Techniques for Ligand-Protein Interaction Characterization

To experimentally validate and quantify the interactions predicted by docking or observed in crystal structures, a suite of biophysical techniques is essential. nih.govnih.gov These methods measure the physical changes that occur upon ligand binding, providing quantitative data on binding affinity, stoichiometry, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating a ligand into a solution containing the protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.gov This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution. nih.gov Ligand-observed NMR methods, such as Saturation Transfer Difference (STD)-NMR, can identify which parts of a ligand are in close proximity to the protein, mapping the binding epitope. Protein-observed NMR can track chemical shift perturbations in the protein spectrum upon ligand binding to identify the location of the binding site. nih.gov

These biophysical tools are crucial for confirming that a computationally predicted or crystallographically observed interaction occurs in solution and for accurately measuring its strength, providing a robust foundation for understanding the biological activity of this compound derivatives. nih.gov

Table 3: Overview of Biophysical Techniques for Interaction Analysis

TechniquePrincipleKey Information ProvidedSource
Isothermal Titration Calorimetry (ITC) Measures the heat change upon molecular binding.Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) nih.gov
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor surface as molecules bind.Association (ka) and Dissociation (kd) rates, Binding Affinity (Kd) nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information.Binding Site Mapping, Ligand Binding Epitope, Structural Changes nih.gov

Role in Medicinal Chemistry and Drug Discovery: the 2 Tert Butyl 1,4 Dihydroquinazolin 4 Ol Scaffold

The Dihydroquinazoline (B8668462) Scaffold as a Privileged Structure in Drug Design

The concept of "privileged structures" was first introduced in 1988 to describe molecular motifs that are capable of interacting with diverse receptors. nih.gov Medicinal chemists leverage these scaffolds to generate libraries of compounds for screening against various biological targets, accelerating the discovery of new therapeutic agents. nih.gov The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has emerged as a prominent privileged scaffold in drug design. nih.govdocumentsdelivered.com This nitrogen-containing heterocyclic system is a core component of numerous biologically active compounds and approved drugs, demonstrating its versatility and importance in medicinal chemistry. nih.govrsc.org

The DHQ framework, consisting of a phenyl ring fused to a dihydropyrimidinone ring, provides a rigid and defined three-dimensional structure that can be readily modified to interact with a variety of biological targets. nih.govcam.ac.uk This structural feature makes it an attractive starting point for the rational design of new modulators of receptor function and potential drug candidates. nih.gov The utility of the DHQ scaffold is evidenced by its presence in a range of marketed drugs with diverse mechanisms of action. nih.gov

Rational Design and Synthesis of Novel Analogues for Enhanced Therapeutic Potential

The inherent bioactivity of the dihydroquinazoline scaffold has spurred extensive efforts in the rational design and synthesis of novel analogues with improved therapeutic properties. These efforts are primarily focused on optimizing target specificity and potency, as well as generating diverse compound libraries for high-throughput screening.

Strategies for Optimizing Target Specificity and Potency

The optimization of lead compounds is a critical step in the drug discovery process. For dihydroquinazoline derivatives, several strategies are employed to enhance their specificity and potency. These strategies often involve a combination of traditional medicinal chemistry approaches and modern computational methods. nih.gov

Key optimization strategies include:

Modification of Functional Groups: Altering or substituting functional groups on the dihydroquinazoline core can significantly impact its binding affinity and selectivity for a target protein. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the scaffold and evaluating the corresponding changes in biological activity helps to establish a clear understanding of the structural requirements for optimal potency. nih.gov This data-driven approach guides the design of more effective analogues.

Pharmacophore-Oriented Molecular Design: By identifying the key structural features (the pharmacophore) responsible for biological activity, chemists can design novel molecules that retain these essential features while possessing improved drug-like properties. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogues will bind. nih.govrsc.org This allows for the rational design of compounds with enhanced interactions with the target, leading to increased potency and specificity. nih.gov

For instance, in the development of dihydroquinazoline-based inhibitors of tubulin polymerization, molecular modeling was used to dock analogues into the colchicine (B1669291) binding site of tubulin. rsc.org This guided the synthesis of compounds with improved cytotoxicity against various cancer cell lines. rsc.org

Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules. cam.ac.uk These libraries are invaluable for screening against a wide range of biological targets to identify novel hits. The dihydroquinazoline scaffold is well-suited for DOS due to the numerous points at which chemical diversity can be introduced. researchgate.netnih.gov

The goal of DOS is to explore a broad area of chemical space, increasing the probability of discovering compounds with novel biological activities. cam.ac.uk By systematically varying the substituents on the dihydroquinazoline core, chemists can generate libraries of compounds with a wide range of shapes, sizes, and functionalities. nih.govresearchgate.net This approach has been successfully used to synthesize libraries of pyridoquinazolinone alkaloids and their analogues, demonstrating the versatility of the core scaffold for generating chemical diversity. nih.govresearchgate.net Solid-phase synthesis techniques have also been employed to facilitate the rapid and efficient generation of dihydroquinazoline-based libraries. nih.gov

Utilization of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol as a Synthetic Precursor for Bioactive Pharmacophores

The this compound moiety and its parent dihydroquinazoline framework serve as crucial synthetic intermediates for the preparation of a wide array of biologically active compounds. nih.govrsc.org The reactivity of the scaffold allows for its transformation into various other heterocyclic systems and the introduction of diverse pharmacophoric groups.

The most common method for synthesizing the 2-substituted 2,3-dihydroquinazolin-4(1H)-one core is the cyclocondensation of anthranilamide with an appropriate aldehyde. nih.gov This reaction can be catalyzed by various reagents, including molecular iodine, to produce the desired products in good yields. nih.gov Once formed, the dihydroquinazoline ring can be further modified. For example, it can serve as a synthon for the preparation of quinazolinones, another important class of bioactive molecules. rsc.org The ability to readily access and functionalize the dihydroquinazoline scaffold makes it a valuable building block in the synthesis of complex and potent therapeutic agents. researchgate.net

Application in Fragment-Based Drug Discovery and PROTAC Technology Development

The unique structural features of the dihydroquinazoline scaffold also lend themselves to cutting-edge drug discovery technologies such as fragment-based drug discovery (FBDD) and the development of proteolysis-targeting chimeras (PROTACs).

Fragment-based drug discovery involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. rsc.orgresearchgate.net Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. rsc.org The dihydroquinazoline scaffold, with its rigid structure and potential for introducing various interaction points, represents an attractive fragment for FBDD campaigns. researchgate.net

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. nih.govwikipedia.org A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govmdpi.com The dihydroquinazoline scaffold could potentially be incorporated as the target-binding ligand in a PROTAC, leveraging its known affinity for various protein targets. nih.govnih.gov While direct examples of this compound in PROTACs are not yet prevalent in the literature, the principles of PROTAC design suggest that established scaffolds like dihydroquinazolines are promising candidates for this technology. wikipedia.org

Future Directions and Emerging Research Avenues for 2 Tert Butyl 1,4 Dihydroquinazolin 4 Ol

Advancements in Green and Sustainable Synthetic Methodologies for Industrial Scale-Up

The translation of a promising chemical entity from laboratory-scale synthesis to industrial production necessitates the development of methodologies that are not only efficient and high-yielding but also environmentally benign and economically viable. For the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, including 2-tert-butyl-1,4-dihydroquinazolin-4-ol, the focus of future research is shifting towards green chemistry principles to address the limitations of traditional methods, which often involve hazardous solvents and harsh conditions.

Recent advancements have demonstrated the feasibility of synthesizing 2,3-dihydroquinazolin-4(1H)-ones through direct cyclocondensation of 2-aminobenzamide (B116534) with aldehydes in water, a simple and environmentally friendly approach that can proceed without a catalyst. tandfonline.com This method offers significant advantages, including a straightforward operational process and easy product purification. tandfonline.com Furthering the green agenda, ionic liquids (ILs) have been explored as alternative reaction media. rsc.org Syntheses conducted in ILs or IL-water systems have shown high to excellent yields without the need for additional catalysts. rsc.orgnih.gov Another innovative approach involves the use of a magnetically recoverable Fe3O4@EDTA/CuI nanocatalyst, which facilitates the condensation reaction under sustainable conditions and allows for easy separation and reuse of the catalyst. nih.gov Similarly, the use of reverse zinc oxide micelles as a nanoreactor in aqueous media has been shown to be an efficient and reusable catalytic system for this transformation. frontiersin.orgresearchgate.net

For industrial scale-up, technologies that offer enhanced control and efficiency are paramount. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and increasing yields compared to conventional heating methods. rsc.orgresearchgate.netrsc.orgsci-hub.cat This rapid and efficient heating method is applicable to a broad range of substrates. sci-hub.cat Looking further ahead, flow chemistry presents a compelling alternative to traditional batch processing. researchgate.netnih.govyoutube.com Flow reactors provide superior control over reaction parameters, leading to improved reproducibility and scalability. researchgate.net The modular nature of flow systems also allows for the integration of multiple synthetic steps and purification processes, streamlining the production of active pharmaceutical ingredients. nih.gov The adoption of these green and advanced manufacturing technologies will be crucial for the sustainable and cost-effective industrial production of this compound and its derivatives.

Integration of Advanced Computational Modeling with Experimental Research for Predictive Design

The synergy between computational modeling and experimental research is revolutionizing the drug discovery process. For the this compound scaffold, the integration of these approaches offers a powerful strategy for the predictive design of new analogues with enhanced activity and optimized pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this integrated approach. Both 2D and 3D-QSAR models have been successfully employed to understand the relationship between the chemical structure of quinazolinone derivatives and their biological activity. rsc.orgfrontiersin.org These models can identify key structural features, such as steric, electrostatic, and hydrophobic fields, that are critical for activity, thereby guiding the design of more potent compounds. rsc.orgcncb.ac.cn For instance, a 3D-QSAR model for quinazolinone derivatives as antitumor agents provided insights that led to the identification of a lead compound with potent inhibitory activity. rsc.org

Molecular docking is another indispensable computational tool that allows for the visualization and analysis of the binding interactions between a ligand and its target protein at the atomic level. semanticscholar.orgconnectjournals.comresearchgate.netjournalgrid.comnih.gov By simulating the binding pose and affinity of this compound derivatives within the active site of a target, researchers can rationally design modifications to improve binding and, consequently, biological activity. semanticscholar.orgconnectjournals.comnih.gov Docking studies have been instrumental in the development of dihydroquinazolinone derivatives as inhibitors of various enzymes, providing a basis for understanding their mechanism of action. semanticscholar.orgconnectjournals.comnih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is becoming increasingly important in the early stages of drug discovery. journalgrid.comnih.gov These computational models can forecast the pharmacokinetic and toxicological properties of designed compounds, allowing for the early identification and filtering out of candidates with unfavorable profiles. nih.gov By integrating these diverse computational methods—QSAR, molecular docking, and ADMET prediction—with experimental synthesis and biological evaluation, a more efficient and predictive design cycle can be established for the development of novel therapeutics based on the this compound framework. cncb.ac.cnnih.gov

Exploration of Novel Biological Activities and Untapped Molecular Targets

The 2,3-dihydroquinazolin-4(1H)-one scaffold has already demonstrated a wide range of biological activities, including anticancer, anticonvulsant, and antihypertensive properties. tandfonline.com However, the full therapeutic potential of this privileged structure, and specifically of this compound, is likely yet to be fully realized. Future research will undoubtedly focus on exploring novel biological activities and identifying previously untapped molecular targets.

One promising area of exploration is in the development of novel anticancer agents. Dihydroquinazolinone derivatives have shown broad-spectrum cytotoxic activity against various human cancer cell lines, including colon, glioblastoma, breast, and ovarian cancer. nih.gov Some analogues have exhibited potent activity, with GI50 values in the nanomolar range. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a validated target for cancer chemotherapy. nih.gov Further investigation into other potential anticancer mechanisms and targets is warranted. For example, bioinformatics predictions have suggested that dihydroquinazoline-2(1H)-one derivatives may exert their effects through key targets such as ERBB2, SRC, and AKT1. nih.gov Recent studies have also explored their potential as PARP10 inhibitors, which are involved in cancer cell survival and DNA damage repair. nih.gov

The development of targeted therapies is a major goal in modern medicine. The dihydroquinazolinone scaffold has proven to be a suitable framework for designing inhibitors of specific enzymes. For example, novel derivatives have been designed as potent and selective inhibitors of Coagulation Factor Xa (fXa), a key enzyme in the blood coagulation cascade, making them potential candidates for the treatment of thromboembolic diseases. nih.gov Another exciting and relatively untapped target for this class of compounds is the Kinesin Spindle Protein (KSP). nih.govnih.gov KSP is essential for cell division and its inhibition leads to mitotic arrest, making it an attractive target for cancer therapy with potentially fewer side effects than traditional tubulin inhibitors. nih.govnih.gov

Beyond cancer and anticoagulation, there is potential for discovering other biological activities. For instance, some derivatives have been investigated for their antimicrobial and antidiabetic potential through in silico studies. researchgate.net The structural similarity of the tert-butylphenol moiety, present in this compound, to the antioxidant butylated hydroxyanisole (BHA) suggests that antioxidant and anti-inflammatory activities might also be an area for future investigation. nih.govresearchgate.net The exploration of these and other novel biological activities, guided by a deeper understanding of the molecular targets, will be a key driver of future research on this versatile scaffold.

Innovations in Structure-Based Drug Design and De Novo Ligand Design Utilizing the Dihydroquinazolin-4-ol Framework

The advancement of structural biology and computational chemistry has ushered in an era of rational drug design, where the three-dimensional structure of a biological target is used to design or discover new inhibitors. The this compound framework is well-suited for such innovative design strategies, including structure-based drug design and de novo ligand design.

Structure-based drug design relies on the high-resolution structural information of a target protein, typically obtained from X-ray crystallography or NMR spectroscopy. This information is used to guide the iterative process of designing and synthesizing compounds with improved binding affinity and selectivity. This approach has been successfully applied to develop potent inhibitors of Factor Xa (fXa) based on a related benzamidine (B55565) scaffold, where molecular modeling and X-ray crystallography were used to refine the inhibitors' binding in the fXa active site. nih.gov Similarly, the design of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as fXa inhibitors was guided by their predicted binding interactions within the enzyme's active site. nih.gov These examples highlight how understanding the specific interactions between the dihydroquinazolinone core and the amino acid residues of a target can lead to the development of highly potent and selective inhibitors.

De novo ligand design takes this a step further by using computational algorithms to design novel molecules that are predicted to have high affinity for a target's binding site, often without starting from a known ligand. The 1,2,3,4-tetrahydroquinazolin-4-one scaffold, a close relative of dihydroquinazolin-4-ol, has been utilized in the de novo design of potent inhibitors of the Kinesin Spindle Protein (KSP). nih.gov This work demonstrated that novel and effective anticancer agents could be developed by designing molecules that fit the structural and chemical requirements of the KSP active site. nih.gov

The future of drug design with the this compound framework will likely involve a combination of these innovative approaches. As the structures of more potential drug targets become available, structure-based design will continue to be a powerful tool for optimizing lead compounds. Furthermore, the application of de novo design algorithms could uncover entirely new classes of dihydroquinazolinone-based inhibitors for a wide range of diseases. The flexibility of the dihydroquinazolinone scaffold, which allows for substitutions at multiple positions, makes it an ideal candidate for these advanced design strategies, paving the way for the next generation of targeted therapeutics.

Q & A

Basic Questions

Q. What are the recommended analytical techniques for confirming the purity and structure of 2-tert-Butyl-1,4-dihydroquinazolin-4-ol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. Compare chemical shifts with computational predictions or literature data for quinazolinol derivatives.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve potential impurities.
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks ([M+H]+^+) with theoretical values. Reference NIST spectral libraries for fragmentation patterns (e.g., tert-butyl derivatives often show characteristic loss of isobutylene) .
  • Elemental Analysis : Validate elemental composition (C, H, N) to ensure stoichiometric consistency.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone processes (e.g., weighing), wear an N95 respirator .
  • Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks. Monitor airborne concentrations using OSHA-approved methods.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Regularly inspect for degradation (e.g., color changes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Dose-Response Analysis : Establish EC50_{50} values under standardized conditions (e.g., cell line, media, incubation time). Compare with literature using tools like Prism for curve fitting.
  • Mechanistic Profiling : Investigate downstream targets (e.g., Nrf2 activation pathways) via Western blot or qPCR. For example, TBQ (a tert-butyl analog) activates Nrf2 via Keap1 S-arylation .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess compound stability. Differences in metabolic rates may explain variability in activity .

Q. What experimental strategies can optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity during cyclization.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve tert-butyl group incorporation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purification Techniques : Use column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the target compound from dihydroquinazoline dimers.

Q. How does the tert-butyl group influence the compound’s stability under various pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Analyze degradation via HPLC-UV at 0, 24, and 48 hours.
  • Steric Effects : The tert-butyl group may reduce hydrolysis rates at acidic pH by shielding the quinazolin-4-ol moiety. Compare with non-substituted analogs for kinetic analysis.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., 25–300°C) to correlate decomposition events with structural features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.